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Aceclofenac-d2

Cat. No.: B1162573
M. Wt: 356.2
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Deuterium (B1214612) Isotope Labeling in Medicinal Chemistry Research

The use of deuterium in scientific research is not new, but its application in drug design has evolved considerably. Initially, in the 1970s, deuterium labeling was primarily a tool for elucidating reaction mechanisms and studying the metabolism of drugs. wikipedia.org The "deuterium switch" approach, where hydrogen atoms in an existing approved drug are replaced with deuterium to create an improved version, marked a significant development. This strategy culminated in the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. nih.gov More recently, the field has advanced to the creation of de novo deuterated drugs, which are new molecular entities designed with deuterium from the outset. The approval of deucravacitinib (B606291) in 2022 is a landmark example of this next-generation approach, signaling a maturation of deuteration as an integral tool in modern drug discovery. nih.gov

Fundamental Principles of the Deuterium Kinetic Isotope Effect (DKIE) in Drug Disposition

The primary rationale for using deuterium in drug design is the deuterium kinetic isotope effect (DKIE). dovepress.com The DKIE is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a bond-breaking step is replaced by a deuterium atom. slideshare.net Since many drug metabolism processes, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond, deuteration at these sites can significantly slow down metabolic breakdown. bioscientia.de

The DKIE is rooted in the principles of physical chemistry. The carbon-deuterium (C-D) bond is stronger and more stable than a C-H bond. fiveable.mequora.com This is not because of differences in electronic structure, but because of mass. Deuterium has twice the mass of hydrogen, which leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. dovepress.comrsc.orgias.ac.in Consequently, more energy is required to reach the transition state to break a C-D bond than a C-H bond. fiveable.me This higher activation energy results in a slower rate of cleavage by metabolic enzymes. dovepress.com The strength of the DKIE is expressed as the ratio of the reaction rates (kH/kD), which can range from 2 to, in theory, nearly 10. prolynxinc.com This effect is most pronounced when C-H bond cleavage is the rate-determining step of the metabolic reaction. prolynxinc.comresearchgate.net

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondSignificance
Relative Mass of Isotope ~1 amu (Protium)~2 amu (Deuterium)D is twice as massive as H.
Zero-Point Energy (ZPE) HigherLowerA lower ZPE contributes to greater bond stability. ias.ac.in
Bond Strength WeakerStronger (6-10 times more stable)More energy is required to break a C-D bond. dovepress.comjuniperpublishers.com
Vibrational Frequency Higher (~3000 cm⁻¹)Lower (~2200 cm⁻¹)Lower frequency is a direct result of increased mass. nih.gov
Enzymatic Cleavage Rate FasterSlowerThis is the basis of the Deuterium Kinetic Isotope Effect (DKIE). bioscientia.de

As indicated in the table above, the increased mass of deuterium directly impacts the vibrational frequency of the C-D bond. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. ias.ac.in Therefore, doubling the mass of hydrogen to deuterium results in a significant lowering (a redshift) of the bond's stretching frequency. nih.govajchem-a.com This change in vibrational energy is the fundamental source of the DKIE. acs.org

In terms of molecular structure, deuteration is a very subtle modification. It does not typically alter the static molecular conformation, bond lengths, or bond angles in a significant way. ajchem-a.com Therefore, a deuterated drug is expected to bind to its biological target with the same affinity and selectivity as its non-deuterated counterpart. However, changes in intermolecular interactions and crystal packing can occur, which in some cases may lead to observable differences in physical properties or even isotopic polymorphism. rsc.orgacs.org

Theoretical Basis of C-D Bond Strength and Enzymatic Cleavage Rates

Strategic Advantages of Deuteration in Drug Discovery and Development Paradigms

The application of the DKIE offers several strategic advantages in the development of new medicines, primarily centered on optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, deuteration can induce "metabolic switching." tandfonline.com If a drug is metabolized through multiple competing pathways, blocking the primary pathway via deuteration can shunt the metabolism towards alternative routes. osti.gov This can be highly advantageous if the primary pathway produces toxic or undesirable metabolites, thereby improving the drug's safety profile by favoring the formation of more benign metabolites. juniperpublishers.com For a compound like Aceclofenac (B1665411), which is known to be metabolized to its active form, Diclofenac (B195802), and other metabolites, deuteration on the acetyl group, as seen in Aceclofenac-d2, could potentially influence these transformation rates.

The direct consequence of improved metabolic stability is an enhanced pharmacokinetic (PK) profile. In preclinical studies, deuterated compounds frequently exhibit reduced systemic clearance, a longer half-life (t½), and a greater area under the plasma concentration-time curve (AUC). rsc.orgjuniperpublishers.com These improvements can translate into significant clinical benefits, such as the need for lower or less frequent dosing, which can improve patient compliance and potentially reduce side effects. nih.govijeat.org While specific preclinical PK data for this compound is not publicly available, its use as a deuterated internal standard in pharmacokinetic studies of Aceclofenac implies its stability and utility in such analyses. researchgate.net

Table 2: Illustrative Preclinical Pharmacokinetic Data for a Hypothetical Deuterated vs. Non-Deuterated Drug in a Rat Model

Pharmacokinetic ParameterNon-Deuterated CompoundDeuterated CompoundPotential Advantage of Deuteration
Half-Life (t½) 2.0 hours5.5 hoursProlonged duration of action.
Area Under Curve (AUC) 850 ng·h/mL2100 ng·h/mLIncreased total drug exposure.
Maximum Concentration (Cmax) 450 ng/mL500 ng/mLSimilar peak exposure with longer duration.
Clearance (CL) 15 mL/min/kg6 mL/min/kgSlower elimination from the body.

Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential effects of deuteration on pharmacokinetic parameters.

Mitigation of Metabolism-Mediated Unwanted Biotransformations

The strategic replacement of hydrogen with its heavier, stable isotope deuterium at specific molecular positions is a technique known as deuteration. This modification can significantly alter a drug's metabolic fate without changing its fundamental pharmacological activity. juniperpublishers.comwikipedia.org The underlying principle is the kinetic isotope effect (KIE), which arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate for chemical reactions that involve the cleavage of this bond. researchgate.net

In drug metabolism, many biotransformations, particularly oxidative reactions mediated by the cytochrome P450 (CYP450) enzyme system, involve the breaking of C-H bonds. juniperpublishers.comnih.gov By selectively deuterating these metabolic "soft spots," the rate of metabolism can be reduced. nih.govuniupo.it This can lead to several therapeutically advantageous outcomes, such as a longer biological half-life, increased systemic exposure (area under the curve or AUC), and more stable plasma concentrations. informaticsjournals.co.innih.gov Consequently, a deuterated drug might allow for less frequent dosing compared to its non-deuterated (protiated) counterpart. deutramed.com

Furthermore, deuteration can influence the metabolic profile of a drug through a phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comnih.govbioscientia.de When metabolism at a specific deuterated site is slowed, the metabolic machinery of the body may shift to alternative, non-deuterated sites on the molecule. uniupo.it This can be beneficial if it reduces the formation of a toxic or unwanted metabolite. juniperpublishers.com Conversely, it could increase the formation of a different, potentially undesirable metabolite (metabolic switching). nih.govuniupo.it A positive outcome, termed metabolic shunting, occurs when the metabolic shift favors a pathway that leads to desirable or non-toxic metabolites. nih.gov For example, deuteration has been used to reduce the formation of reactive metabolites that can cause toxicity. juniperpublishers.com

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Carbon-Deuterium (C-D) Implication for Metabolism
Bond Energy Lower Higher The C-D bond is more stable and requires more energy to break. informaticsjournals.co.in
Vibrational Frequency Higher Lower Contributes to the higher zero-point energy of the C-H bond.

| Reaction Rate | Faster | Slower (Kinetic Isotope Effect) | Reactions involving cleavage of a C-D bond are significantly slower. researchgate.net |

Contextualizing Aceclofenac as a Precedent for Deuteration Research

Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID), serves as a relevant candidate for deuteration research due to its extensive metabolism. nih.gov As a widely used analgesic and anti-inflammatory agent, its efficacy and metabolic pathways are well-documented. nih.govcymitquimica.com The investigation into its deuterated analogues is driven by the potential to optimize its pharmacokinetic profile by modulating its known biotransformation routes.

Overview of Aceclofenac's Parent Compound Characteristics Relevant to Deuteration Potential

Aceclofenac is structurally related to diclofenac and is, in fact, its carboxymethyl ester. nih.gov Following oral administration, it is well-absorbed and undergoes significant metabolism. drugbank.comfabad.org.tr The biotransformation of aceclofenac is a key determinant of its activity and clearance from the body.

The primary metabolic pathway involves hydroxylation to form 4'-hydroxyaceclofenac (B13806639), which has been identified as the main metabolite in human plasma and microsomes. nih.govdrugbank.comfabad.org.tr This hydroxylation reaction is catalyzed specifically by the cytochrome P450 enzyme CYP2C9. nih.gov Other minor metabolites are also formed, including 5-hydroxyaceclofenac and diclofenac itself, which is subsequently hydroxylated to 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. nih.govfabad.org.tr

The formation of these metabolites, particularly the initial and major hydroxylation step, involves the cleavage of a C-H bond on the phenyl ring. This specific site of CYP2C9-mediated oxidation represents a classic "soft spot" that is vulnerable to metabolism. The existence of such a well-defined, enzyme-driven metabolic pathway makes aceclofenac a prime candidate for deuteration, as replacing the targeted hydrogen with deuterium could directly influence the rate of its primary metabolic clearance.

Table 2: Major and Minor Metabolites of Aceclofenac

Metabolite Name Metabolic Pathway Enzyme Involved Significance
4'-Hydroxyaceclofenac Hydroxylation CYP2C9 Major metabolite found in plasma. nih.govdrugbank.com
Diclofenac Hydrolysis/Biotransformation Not fully elucidated Active metabolite with its own pharmacological profile. nih.govfabad.org.tr
5-Hydroxyaceclofenac Hydroxylation Not fully elucidated Minor metabolite. drugbank.comfabad.org.tr
4'-Hydroxydiclofenac Hydroxylation of Diclofenac Not fully elucidated Minor metabolite. fabad.org.tr

| 5-Hydroxydiclofenac | Hydroxylation of Diclofenac | Not fully elucidated | Minor metabolite. fabad.org.tr |

Rationale for Investigating Deuterated Aceclofenac Analogues (this compound)

The rationale for investigating deuterated versions of aceclofenac, such as this compound, is rooted in the principles of the kinetic isotope effect to improve its metabolic profile. informaticsjournals.co.in Given that aceclofenac's metabolism is heavily reliant on CYP2C9-mediated hydroxylation, deuterating the 4'-position could substantially slow down the formation of its main metabolite, 4'-hydroxyaceclofenac. nih.gov

The potential benefits of this metabolic slowdown include:

Prolonged Half-Life: Reducing the rate of metabolic clearance could extend the plasma half-life of aceclofenac, which is normally around 4 hours. drugbank.comfabad.org.tr

Altered Metabolite Profile: Deuteration could alter the ratio of metabolites. For instance, slowing the primary hydroxylation pathway might affect the rate at which aceclofenac is converted to diclofenac and its other minor metabolites. juniperpublishers.com This "metabolic switching" could be investigated to see if a more favorable profile can be achieved. bioscientia.de

Improved Pharmacokinetics: A more stable and prolonged exposure to the parent drug could potentially lead to a more consistent therapeutic effect. nih.gov

Commercially available deuterated standards such as this compound, Aceclofenac-d4, and Aceclofenac-d7 are used in research, particularly in pharmacokinetic studies, as internal standards for accurately quantifying aceclofenac and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). up.ac.za The use of these labeled compounds is essential for elucidating the complex metabolic pathways and for differentiating between the administered drug and its biotransformation products. This application in bioanalysis underscores the scientific interest in the metabolic fate of aceclofenac and provides the foundational tools for exploring the potential therapeutic advantages of a purposefully designed deuterated version.

Properties

Molecular Formula

C₁₆H₁₁D₂Cl₂NO₄

Molecular Weight

356.2

Synonyms

2-[(2,6-Dichlorophenyl)-amino]benzeneacetic Acid Carboxymethyl Ester-d2;  Glycolic Acid [o-(2,6-Dichloroanilino)phenyl]acetate Ester-d2;  PR-82/3-d2;  Airtal-d2;  Aceclofar-d2;  Falcol-d2;  Gerbin-d2;  Preservex-d2;  Tresquim-d2;  Zerodol-d2; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Aceclofenac Analogues

Targeted Deuterium (B1214612) Incorporation Strategies

The synthesis of deuterated Aceclofenac (B1665411), specifically Aceclofenac-d2, involves the precise placement of deuterium atoms within the molecule. Several strategies have been developed to achieve this, primarily categorized into hydrogen-deuterium exchange reactions and de novo synthesis using deuterated precursors.

Hydrogen-Deuterium Exchange Reactions for Site-Specific Labeling

Hydrogen-deuterium (H-D) exchange reactions are a prominent method for introducing deuterium into organic molecules. vulcanchem.comcreative-biolabs.com These reactions involve the replacement of a covalently bonded hydrogen atom with a deuterium atom. creative-biolabs.com

Transition-metal catalysis is a powerful tool for regioselective H-D exchange. rsc.org Ruthenium-based catalysts, for instance, have been shown to be effective in directing deuterium to specific positions in organic molecules using D₂O as the deuterium source. rsc.org The choice of metal can influence the position of deuteration. For example, in the deuteration of alcohols, manganese and iron pincer complexes can selectively direct deuterium to the α and β positions or exclusively to the α position, respectively. rsc.org Photoredox-catalyzed methods have also emerged as a notable strategy for the isotopic labeling of N-alkylamine-based drugs. nih.gov

While highly efficient, these catalytic processes can be influenced by the substrate's functional groups. For instance, the presence of acidic amide N-H bonds in a molecule like lidocaine (B1675312) can lead to lower deuterium incorporation compared to its N-benzyl-protected counterpart. nih.gov The development of continuous flow synthesis methods using microwave technology and platinum-on-alumina catalysts is addressing challenges of scalability and cost associated with traditional batch processes for producing deuterated aromatic compounds. tn-sanso.co.jp

Acid- or base-catalyzed H-D exchange in deuterated solvents like deuterium oxide (D₂O) is another common approach. google.com These reactions are equilibrium processes, and achieving high isotopic enrichment often requires using an excess of the deuterated solvent. acs.org The process can be facilitated by heating the compound in a solution of an alkali-deuteroxide in D₂O, sometimes in the presence of a metal catalyst. google.com N-heterocyclic carbenes (NHCs) have also been shown to promote H-D exchange reactions with aldehydes using D₂O as the deuterium source under mild conditions. nih.gov

Catalytic Isotope Exchange Approaches (e.g., Transition-Metal-Catalyzed, Photoredox-Catalyzed)

De novo Synthesis with Deuterated Precursors

De novo synthesis involves constructing the target molecule from smaller, pre-deuterated building blocks. This method offers precise control over the location of deuterium incorporation. For Aceclofenac, this could involve synthesizing a deuterated analogue of one of its precursors, such as a deuterated version of 2-[(2,6-Dichlorophenyl)amine]phenylacetic acid (Diclofenac acid) or a deuterated haloacetic acid ester. google.comgoogle.com For example, the synthesis of deuterated curcumin (B1669340) has been achieved by using deuterated vanillin (B372448) as a precursor. nih.gov Similarly, deuterated piperidine (B6355638) inhibitors have been synthesized using appropriate deuterated intermediates. google.com This approach ensures high isotopic purity at the desired positions.

Electrocatalytic Reductive Deuteration Techniques

Electrocatalytic methods represent a more recent advancement in deuteration technology. A scalable and general electrocatalytic method for the reductive deuteration of arenes and heteroarenes has been described, using a nitrogen-doped electrode and D₂O to produce perdeuterated and saturated deuterocarbon products. nih.gov This technique has been successfully applied to the synthesis of highly deuterated drug molecules. nih.gov Mechanistic studies suggest that ruthenium-deuterium species generated during the electrolysis of D₂O are key intermediates in this process. nih.gov Another approach involves the single electron transfer (SET) reductive deuteration of acyl chlorides to synthesize deuterated alcohols, using sodium dispersion and deuterated ethanol (B145695) (EtOD-d1) as the electron and deuterium donors, respectively. nih.gov

Challenges and Advancements in Achieving High Isotopic Purity and Regioselectivity

A primary challenge in the synthesis of deuterated compounds is achieving high isotopic purity, which is crucial for their intended applications. Isotopic mixtures are often inseparable using common purification techniques. nih.gov Therefore, the synthetic method must be optimized to yield a high percentage of the desired deuterated analogue. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the isotopic purity and structural integrity of the synthesized compound.

Regioselectivity, the ability to introduce deuterium at a specific position within a molecule, is another significant challenge. acs.org The choice of synthetic strategy and catalyst is critical in controlling the site of deuteration. rsc.orgrsc.org For instance, in ruthenium-catalyzed H-D exchange, the directing group on the organic moiety plays a crucial role in determining the position of deuterium incorporation. rsc.org

Control of Deuterium Exchange Kinetics and Thermodynamics

The synthesis of deuterated aceclofenac analogues primarily relies on hydrogen-deuterium (H-D) exchange reactions, where hydrogen atoms on the molecule are swapped for deuterium. nih.govvulcanchem.com The success of these syntheses hinges on the precise control of reaction kinetics (the speed of the exchange) and thermodynamics (the stability and final placement of the deuterium atoms). ualberta.caumich.edu

A variety of catalytic systems are employed to facilitate this exchange, each offering different levels of control. nih.govacs.org These methods can be broadly categorized:

Acid and Base Catalysis : The H-D exchange process is fundamentally influenced by pH. mdpi.com Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can effectively catalyze the exchange on aromatic rings, like those in aceclofenac's parent structure, diclofenac (B195802). nih.gov This method is often performed using the deuterated acid as both the catalyst and the deuterium source. nih.gov Similarly, base-catalyzed exchange can promote deuteration at specific sites through keto-enol equilibria. mdpi.com The reaction rate and the extent of deuteration are governed by the strength of the acid or base, the reaction temperature, and the stability of the intermediate structures. mdpi.comglennmasson.com

Transition Metal Catalysis : Transition metals, particularly palladium (Pd) and iridium (Ir), are highly effective catalysts for H-D exchange, offering high efficiency and selectivity. mdpi.comresearchgate.netd-nb.info Palladium-on-carbon (Pd/C) is a commonly used heterogeneous catalyst that can facilitate deuteration using D₂O as an inexpensive and safe deuterium source. mdpi.comresearchgate.net The reaction can be further promoted by generating deuterium gas in situ. mdpi.com Iridium-based catalysts are noted for their ability to direct deuteration to specific positions on a molecule, with selectivity that can be finely tuned by adjusting the reaction temperature. d-nb.info Studies on model compounds show that different iridium catalysts exhibit varying reactivity and selectivity at different temperatures, allowing chemists to optimize for either maximum deuterium incorporation or high selectivity at a specific molecular site. d-nb.info

Ionic Liquid Catalysis : An innovative approach involves the use of ionic liquids as catalysts. doi.org For instance, a prolinate-based ionic liquid has been shown to catalyze H/D exchange on active pharmaceutical ingredients (APIs) under mild conditions, using deuterated chloroform (B151607) (CDCl₃) as the deuterium source. doi.org This method avoids the need for extreme pH, high temperatures, or metals. doi.org The kinetics of such reactions are managed by controlling the reaction time; for example, achieving maximum conversion to a deuterated form might require extended reaction times of up to 24 hours to reach thermodynamic equilibrium. doi.org

The choice of method depends on the desired outcome. Kinetic control is crucial for reactions where speed and milder conditions are a priority, while thermodynamic control ensures that the deuterium is incorporated into the most stable positions on the molecule, which is often the goal for creating a final drug substance. ualberta.ca

Table 1: Comparison of Catalytic Systems for Hydrogen-Deuterium (H-D) Exchange

Catalyst Type Example Catalyst/System Deuterium Source Key Features & Controls
Acid-Catalyzed Deuterated Trifluoroacetic Acid (CF₃COOD) CF₃COOD Metal-free; efficient for aromatic amines/amides; proceeds according to Electrophilic Aromatic Substitution (EAS) patterns. nih.gov
Metal-Catalyzed (Palladium) Palladium on Carbon (Pd/C) with Al D₂O In situ generation of D₂ gas; environmentally benign; high efficiency. mdpi.com
Metal-Catalyzed (Iridium) Crabtree's Catalyst and others D₂ gas or D₂O High selectivity; reactivity and selectivity are highly dependent on temperature, allowing for fine-tuning. d-nb.info
Ionic Liquid-Catalyzed 1-n-butyl-2,3-dimethylimidazolium prolinate (BMMI.Pro) CDCl₃ Occurs under mild conditions (room temperature); avoids extreme pH or metals; reaction time controls conversion rate. doi.org

Strategies for Scalable Synthesis of Deuterated Active Pharmaceutical Ingredients

Moving from small-scale laboratory synthesis to large-scale industrial production of deuterated APIs presents significant challenges. The primary goals are to develop methods that are reliable, robust, cost-effective, and scalable. researchgate.netnih.gov Two principal strategies have emerged for the manufacture of deuterated molecules like this compound. neulandlabs.com

Multi-step Synthesis with Deuterated Building Blocks : This approach involves incorporating deuterium early in the synthetic sequence by using commercially available, isotopically enriched starting materials. nih.gov For example, a deuterated analogue of diclofenac has been prepared in a six-step reaction starting from [²H₅]-bromobenzene. This method ensures that the deuterium atoms are placed at specific, desired positions in the final molecule (regioselectivity). While this provides excellent control over the final product's isotopic purity, it can be hindered by the high cost of the labeled precursors and the potential for yield loss over multiple synthetic steps. nih.gov

Late-Stage Hydrogen Isotope Exchange (HIE) : This strategy involves performing the H-D exchange reaction on the final, non-deuterated API or a late-stage intermediate. nih.govacs.org This can be more cost-effective as it utilizes readily available, non-deuterated starting materials. However, achieving high selectivity and quantitative deuterium incorporation can be challenging, often requiring harsh reaction conditions that many complex drug molecules cannot tolerate. nih.gov

To address the challenges of scalability, particularly for HIE reactions, modern chemical engineering solutions like flow chemistry are being adopted. ansto.gov.auvapourtec.com Traditional large-scale deuteration is often performed in batch reactors, which can be labor-intensive and difficult to control precisely, especially for reactions requiring high pressure or temperature. ansto.gov.auvapourtec.com Flow chemistry, where reagents are continuously pumped through a reactor, offers a more efficient and safer alternative. researchgate.net

Key advantages of flow chemistry for scalable deuteration include:

Precise Control : Flow reactors allow for exact management of reaction time, temperature, and pressure, which can improve selectivity and minimize the decomposition of sensitive molecules. ansto.gov.auvapourtec.com

Increased Efficiency and Safety : On-demand generation of reagents, such as D₂ gas from the electrolysis of D₂O, can be integrated into the flow system. nih.gov This is safer than storing large quantities of pressurized gas and ensures high deuterium purity. nih.gov

Scalability : Adapting established batch processes to continuous flow can facilitate multi-gram or even kilogram-scale synthesis required for industrial production. nih.govvapourtec.comresearchgate.net

Recent developments include electrochemical flow systems that operate at room temperature and ambient pressure, using D₂O as the deuterium source, which significantly reduces waste and environmental impact. bionauts.jp The development of stable and highly active catalysts, such as nanostructured iron catalysts, that function efficiently with inexpensive deuterium sources like D₂O, is also critical for making the large-scale synthesis of deuterated APIs economically viable. researchgate.netnih.gov

Table 2: Comparison of Scalable Synthesis Strategies for Deuterated APIs

Strategy Description Advantages Disadvantages Suitability for Scale-Up
Multi-step Synthesis Building the molecule using pre-deuterated starting materials or "building blocks". nih.gov High regioselectivity; predictable isotopic placement. Often higher cost due to expensive labeled precursors; overall yield can be low in long synthetic routes. nih.gov Feasible, but cost of goods can be high. Used in commercial processes for some deuterated drugs. nih.gov
Late-Stage H/D Exchange Swapping hydrogen for deuterium on the final API or a late-stage intermediate via catalysis. acs.org More cost-effective starting materials; shorter route to the final product. acs.org Can require harsh conditions; may result in mixtures and incomplete deuteration; difficult to control regioselectivity. nih.gov Challenging in batch reactors but well-suited for flow chemistry, which offers better control and safety. ansto.gov.auresearchgate.net

Advanced Analytical Characterization of Deuterated Aceclofenac

Spectroscopic Techniques for Structural Elucidation and Site-Specific Deuteration Analysis

Spectroscopic methods are fundamental in confirming the chemical structure of deuterated aceclofenac (B1665411) and pinpointing the location of deuterium (B1214612) atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of deuterated aceclofenac, the disappearance of signals corresponding to the positions where hydrogen has been replaced by deuterium provides direct evidence of successful deuteration. magritek.com For instance, if the phenyl ring is deuterated, the aromatic proton signals will be absent or significantly reduced in intensity. The remaining proton signals, such as those from the methylene (B1212753) groups, confirm the integrity of the rest of the molecule. dea.gov The chemical shifts of the remaining protons can be compared to the non-deuterated aceclofenac standard. dea.gov

²H NMR (Deuterium NMR): ²H NMR is a direct method to observe the deuterium nuclei. magritek.com The presence of peaks in the ²H NMR spectrum confirms the incorporation of deuterium. magritek.com The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the identification of the specific sites of deuteration. magritek.com For example, a signal in the aromatic region of the ²H NMR spectrum would confirm deuteration on the phenyl ring. The integration of these signals can provide a quantitative measure of the extent of deuteration at each site.

NMR Technique Information Obtained Key Observations for Deuterated Aceclofenac
¹H NMR Confirms the absence of protons at deuterated sites and the integrity of the non-deuterated parts of the molecule.Disappearance or significant reduction of proton signals at the sites of deuteration. magritek.com
¹³C NMR Verifies the integrity of the carbon skeleton.Minor upfield shifts and potential broadening of signals for carbons bonded to deuterium. veeprho.com
²H NMR Directly detects and quantifies deuterium incorporation at specific sites.Presence of signals corresponding to the chemical shifts of the deuterated positions. magritek.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. For example, the C-D stretching vibrations appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). mdpi.com This shift provides clear evidence of deuteration. The characteristic carbonyl (C=O) stretching peak of the ester and carboxylic acid groups in aceclofenac, typically observed around 1770 and 1716 cm⁻¹, should remain largely unaffected, confirming the integrity of these functional groups. nih.gov

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy detects the vibrational modes of the molecule. spectroscopyonline.com The C-D vibrations will also be shifted to lower wavenumbers compared to C-H vibrations. mdpi.com Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings, and any changes in these modes upon deuteration can provide further confirmation of the site of labeling. osti.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) for Aceclofenac Expected Wavenumber (cm⁻¹) for Deuterated Aceclofenac
C-H Stretch (Aromatic) ~3000-3100N/A (signal disappears)
C-D Stretch (Aromatic) N/A~2200-2300
C=O Stretch (Ester) ~1770~1770
C=O Stretch (Acid) ~1716~1716

Mass Spectrometry-Based Methods for Isotopic Purity and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique crucial for determining the isotopic purity of deuterated aceclofenac and for identifying and quantifying its metabolites. veeprho.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS provides highly accurate mass measurements, allowing for the precise determination of the molecular formula and the isotopic distribution of a compound. For deuterated aceclofenac, HRMS is used to confirm the incorporation of the expected number of deuterium atoms. For example, Aceclofenac-d4 would show a molecular ion peak at a mass-to-charge ratio (m/z) that is approximately 4 Da higher than that of unlabeled aceclofenac. The high resolution of the instrument allows for the separation of the isotopic peaks (M, M+1, M+2, etc.) and their relative intensities can be used to calculate the isotopic purity, ensuring it meets the required standards (e.g., >99% isotopic purity).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is the preferred method for quantifying deuterated aceclofenac and its metabolites in biological matrices like plasma. veeprho.comnih.gov

In a typical LC-MS/MS method, after separation on a reverse-phase C18 column, the analyte is ionized, often using electrospray ionization (ESI). nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. nih.gov For instance, the transition for aceclofenac might be m/z 354.0 -> 274.0, while for a deuterated analog like Aceclofenac-d4, the transition would be m/z 358.0 -> 278.0.

This technique is also invaluable for metabolite identification. Known metabolites of aceclofenac include diclofenac (B195802), 4'-hydroxyaceclofenac (B13806639), and 4'-hydroxydiclofenac (B1664172). nih.govnih.gov By monitoring the expected mass transitions for the deuterated versions of these metabolites, their formation and concentration in biological samples can be accurately determined. nih.gov

Compound Precursor Ion (m/z) Product Ion (m/z)
Aceclofenac354.0274.0
Aceclofenac-d4358.0278.0
Diclofenac296.0251.0
4'-hydroxyaceclofenac370.0352.0

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While LC-MS/MS is more common for non-volatile drugs like aceclofenac, GC-MS can be employed for the analysis of more volatile metabolites or degradation products. However, a significant challenge with GC-MS analysis of aceclofenac is its thermal instability. In the heated injection port of a GC, aceclofenac can readily lose its glycolic acid side chain, leading to the formation of a breakdown product that is indistinguishable from diclofenac. dea.gov This makes it difficult to differentiate between aceclofenac and its metabolite diclofenac using standard GC-MS methods. dea.gov Therefore, for the analysis of aceclofenac and its primary metabolites, LC-MS/MS is the more reliable technique.

Chromatographic Separations for Isotope-Labeled Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are fundamental in the analysis of deuterated compounds like Aceclofenac-d2. These methods are crucial for separating the deuterated standard from its non-deuterated (protium) counterpart and other matrix components.

Elution Behavior Differences Between Deuterated and Protium (B1232500) Forms

The substitution of hydrogen with deuterium can lead to subtle but measurable differences in the physicochemical properties of a molecule, which in turn affects its chromatographic retention. This phenomenon, known as the chromatographic isotope effect, is a key consideration in the analysis of deuterated compounds.

In reversed-phase liquid chromatography (RPLC), it is a well-documented phenomenon that deuterated compounds tend to elute slightly earlier than their corresponding protium forms. nih.gov This is attributed to the fact that C-D (carbon-deuterium) bonds are slightly shorter and less polarizable than C-H (carbon-hydrogen) bonds. As a result, the van der Waals interactions between the deuterated analyte and the nonpolar stationary phase are weaker, leading to a shorter retention time. While specific studies detailing the precise retention time difference for this compound are not extensively published, the general principle suggests that it would elute marginally faster than aceclofenac under typical RPLC conditions.

In Supercritical Fluid Chromatography (SFC), the elution behavior can also be influenced by isotopic labeling. A study investigating the use of deuterated modifiers in SFC, such as deuterated methanol (B129727) (CD3OD), observed a decrease in retention for acidic compounds like aceclofenac. nih.gov This suggests that in SFC, as in RPLC, the deuterated form may exhibit a shorter retention time.

The following table illustrates the expected elution behavior based on these principles. The retention times are hypothetical but representative of the typical isotope effect observed in chromatography.

CompoundChromatographic ModeExpected Retention Time (min)
AceclofenacReversed-Phase HPLC5.2
This compoundReversed-Phase HPLC5.1
AceclofenacSupercritical Fluid Chromatography3.5
This compoundSupercritical Fluid Chromatography3.4

This interactive table demonstrates the principle of the chromatographic isotope effect. The data is illustrative and may not represent actual experimental values.

Specialized Techniques for Chiral Analysis of Deuterated Stereocenters

The introduction of deuterium can create a chiral center in a molecule that was previously achiral. The analysis of such "enantioisotopomers" requires specialized techniques capable of distinguishing between these subtle stereochemical differences.

Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy

Chiral Tag Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful technique for the unambiguous determination of the absolute configuration of molecules, including those that are chiral due to isotopic substitution. nih.gov This gas-phase technique provides exquisitely detailed information about the three-dimensional structure of a molecule by measuring its rotational transitions.

The core principle of chiral tag MRR involves the non-covalent attachment of a small, chiral molecule (the "tag") to the analyte of interest. nih.gov This creates a pair of diastereomeric complexes, one with the (R)-enantiomer of the analyte and the other with the (S)-enantiomer. These diastereomers have distinct rotational spectra that can be resolved by MRR.

For a molecule like this compound, where deuterium substitution might create a stereocenter, chiral tag MRR could be employed to:

Determine the absolute configuration: By comparing the experimental rotational spectra of the diastereomeric complexes with those predicted by quantum chemical calculations, the absolute stereochemistry of the deuterated center can be definitively assigned. nih.gov

Quantify enantiomeric excess: The relative intensities of the rotational transitions corresponding to each diastereomer can be used to determine the enantiomeric excess (ee) of the sample.

Recent advancements in MRR spectroscopy have made it a more accessible tool for routine chiral analysis in the pharmaceutical industry. spectroscopyonline.com While specific studies applying chiral tag MRR to this compound have not been identified in the reviewed literature, the technique's proven success with other deuterated chiral molecules demonstrates its significant potential for the in-depth stereochemical characterization of deuterated aceclofenac. nih.gov

The table below summarizes the key aspects of Chiral Tag MRR Spectroscopy for the analysis of deuterated stereocenters.

ParameterDescription
Principle Non-covalent derivatization with a chiral tag to form diastereomeric complexes with distinct rotational spectra.
Application Determination of absolute configuration and enantiomeric excess of chiral molecules, including enantioisotopomers.
Advantages Unambiguous structural information, high sensitivity, and applicability to complex mixtures without chromatography. spectroscopyonline.com
Relevance to this compound Potential for definitive stereochemical analysis if deuterium creates a chiral center.

Mechanistic Investigations of Metabolic Biotransformation and Isotope Effects

In Vitro Enzymatic Biotransformation Studies

In vitro studies using various enzymatic systems are fundamental to characterizing the metabolic pathways of drug candidates. For Aceclofenac-d2, these investigations focus on the key enzymes responsible for its breakdown, the nature of the chemical transformations, and the impact of deuterium (B1214612) substitution on the speed of these reactions.

Characterization of Cytochrome P450 (CYP) Mediated Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of drugs, including aceclofenac (B1665411). nih.govresearchgate.net Research has identified CYP2C9 as the primary enzyme responsible for the hydroxylation of aceclofenac. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes and hepatocytes have shown that aceclofenac is metabolized to 4'-hydroxyaceclofenac (B13806639) as its main metabolite. nih.govfabad.org.tr This hydroxylation reaction is a critical step in the metabolic cascade.

The involvement of CYP2C9 in this process has been confirmed through several experimental approaches, including selective inhibition studies with sulfaphenazole (B1682705) (a known CYP2C9 inhibitor), correlation studies with tolbutamide (B1681337) hydroxylase activity (a marker for CYP2C9 activity), and experiments using microsomes from cells specifically expressing human CYP2C9. nih.gov It is estimated that CYP2C9 is responsible for metabolizing approximately 50% of an aceclofenac dose. eugenomic.com

The introduction of deuterium at a strategic position in the aceclofenac molecule, creating this compound, can influence the rate of this CYP2C9-mediated hydroxylation. This is due to the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of bond cleavage compared to hydrogen.

Investigation of Hydrolysis Pathways and Esterase Involvement

In addition to oxidation by CYP enzymes, aceclofenac can also undergo hydrolysis. Aceclofenac is an ester prodrug of diclofenac (B195802), meaning it is designed to be converted into the active drug, diclofenac, within the body. This conversion occurs through the hydrolysis of the ester bond.

While some studies suggest that CYP2C9 may also play a role in the hydrolysis of aceclofenac to diclofenac, other research points to the involvement of esterases. nih.govresearchgate.net Esterases are a class of enzymes that specialize in cleaving ester bonds. nih.gov In humans, plasma esterases are thought to contribute to the conversion of aceclofenac to diclofenac and subsequently, 4'-hydroxyaceclofenac to 4'-hydroxydiclofenac (B1664172). eugenomic.com There are notable species differences in this pathway; for instance, rats exhibit rapid hydrolysis of aceclofenac to diclofenac due to high hepatic esterase activity, a process that is less prominent in humans. The deuteration in this compound would not be expected to have a significant primary kinetic isotope effect on this hydrolysis reaction unless the deuterium is placed on a carbon atom directly involved in the ester cleavage mechanism.

Kinetic Isotope Effect (KIE) Measurements in Enzyme-Substrate Interactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is observed when replacing an atom with its isotope alters the rate of a chemical reaction. libretexts.org The most significant KIEs are typically seen with the substitution of hydrogen (¹H) with deuterium (²H or D) because it represents a 100% increase in mass. portico.org A primary KIE occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. portico.org

In the context of this compound metabolism, measuring the KIE can provide direct evidence for the rate-limiting step in its enzymatic transformation. If the deuteration is at a site of metabolic attack, such as the position hydroxylated by CYP2C9, a decrease in the rate of metabolism (a kH/kD ratio greater than 1) would be expected. libretexts.orgportico.org This slowing of metabolism due to the C-D bond being stronger and requiring more energy to break than a C-H bond is a well-documented phenomenon. portico.org While specific KIE measurements for this compound are not widely published in the available literature, the principle is a cornerstone of using deuterated compounds in drug metabolism studies to potentially improve pharmacokinetic profiles by slowing down metabolic clearance. vulcanchem.comresearchgate.net

Identification and Structural Elucidation of Deuterated Metabolites

A crucial aspect of understanding the metabolic fate of this compound is the identification and characterization of its deuterated metabolites. This involves analyzing biological samples to detect and determine the chemical structures of the compounds formed after the body processes the drug.

Metabolic Profiling in Non-Human Biological Matrices

Metabolic profiling in non-human biological matrices, such as in cattle, has revealed that aceclofenac is metabolized to diclofenac. researchgate.net This is a significant finding with ecological implications. In studies on the metabolism of non-deuterated aceclofenac in human hepatocytes and microsomes, the major metabolite identified is 4'-hydroxyaceclofenac. nih.gov Other minor metabolites include 5-hydroxyaceclofenac, diclofenac, 4'-hydroxydiclofenac, and 5-hydroxydiclofenac. nih.govfabad.org.tr

For this compound, metabolic profiling would involve using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites based on their mass-to-charge ratio. The presence of the deuterium label would result in a predictable mass shift in the parent compound and its metabolites, facilitating their detection and differentiation from endogenous compounds.

Parent Compound Major Metabolite Minor Metabolites Enzymes Involved
Aceclofenac4'-hydroxyaceclofenacDiclofenac, 5-hydroxyaceclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenacCYP2C9, Esterases

Tracing Metabolic Fates Using Deuterium Labeling

Deuterium labeling is an invaluable technique for tracing the metabolic fate of a drug. biorxiv.org The deuterium atoms act as a "heavy" tag that can be easily detected by mass spectrometry. This allows researchers to follow the journey of this compound through various metabolic pathways and identify all the resulting deuterated metabolites.

Impact of Deuteration on Metabolic Switching and Alternative Pathway Dominance

The biotransformation of aceclofenac in humans is a multifaceted process primarily mediated by the cytochrome P450 enzyme system, leading to several metabolites. drugbank.comnih.gov The major metabolic pathway involves the hydroxylation of the dichlorophenyl ring at the 4'-position to form 4'-hydroxyaceclofenac, a reaction catalyzed predominantly by the CYP2C9 isozyme. nih.gov Other pathways include hydrolysis of the ester linkage to yield diclofenac and a minor hydroxylation pathway at the 5-position of the other phenyl ring. nih.govpatsnap.com

The strategic replacement of hydrogen with deuterium at a site of metabolic attack can significantly alter the rate of that metabolic reaction due to the deuterium kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in oxidative metabolism. veeprho.com This retardation of a primary metabolic pathway can lead to a phenomenon known as "metabolic switching," where the drug's metabolism is shunted towards alternative, previously minor, pathways. semanticscholar.orgnih.gov

While specific experimental studies on the metabolic switching of this compound are not extensively documented in publicly available literature, the impact of deuteration can be predicted based on the known metabolic routes of the parent compound. The molecular formula for this compound is C₁₆H₁₁D₂Cl₂NO₄. scbt.compharmaffiliates.com The precise location of the two deuterium atoms is critical in determining the metabolic outcome.

Hypothetical Scenarios for Metabolic Switching in this compound:

Deuteration at the 4'-position: If the deuterium atoms were placed at or near the 4'-position of the dichlorophenyl ring, the rate of formation of the primary metabolite, 4'-hydroxyaceclofenac, would likely be reduced. This would cause a metabolic shift, potentially increasing the proportion of aceclofenac that undergoes hydrolysis to form diclofenac or is metabolized via the minor 5-hydroxylation pathway.

Deuteration on the Acetoxyacetyl Group: If deuteration occurred on the methylene (B1212753) (-CH₂-) carbon of the acetyl group, it could slow the hydrolysis reaction that produces diclofenac. patsnap.comnih.gov Consequently, a larger fraction of the drug might be directed towards the CYP2C9-mediated hydroxylation pathways, leading to a higher relative concentration of 4'-hydroxyaceclofenac.

This redirection of metabolic flux can result in a different profile of circulating metabolites compared to the non-deuterated drug. nih.gov Such alterations are not always predictable and must be confirmed through in vitro and in vivo metabolism studies. semanticscholar.org The potential for metabolic switching underscores the importance of isotopic placement in designing deuterated drugs to achieve a desired pharmacokinetic profile.

Table 1: Principal Metabolic Pathways of Aceclofenac

PathwayMetaboliteKey EnzymeDescription
Major Pathway 4'-HydroxyaceclofenacCYP2C9Hydroxylation at the 4'-position of the dichlorophenyl ring. nih.gov
Alternative Pathway DiclofenacEsterasesHydrolysis of the ester side chain. patsnap.com
Minor Pathway 5-HydroxyaceclofenacCytochrome P450Hydroxylation at the 5-position of the phenylacetic acid moiety. nih.gov
Sequential Metabolism 4'-HydroxydiclofenacCYP2C9 / EsterasesCan be formed from the hydrolysis of 4'-hydroxyaceclofenac or the hydroxylation of diclofenac.

Influence of Deuterium on Binding Affinities with Enzymatic Targets (e.g., Cyclooxygenase Isoforms)

Aceclofenac exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. patsnap.comdergipark.org.tr The drug exhibits a notable selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.govdovepress.com This selectivity is considered to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. patsnap.com

The influence of deuteration on the binding affinity of a drug to its enzymatic target is generally considered to be minimal. Binding affinity is governed by the three-dimensional structure of the molecule, its steric compatibility with the enzyme's active site, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with amino acid residues. dergipark.org.trmdpi.com

The substitution of hydrogen with deuterium does not significantly alter the molecular size, shape, or electronic properties of the drug molecule. nih.gov Therefore, this compound is expected to retain a binding affinity and selectivity profile for COX-1 and COX-2 that is highly comparable to that of non-deuterated aceclofenac. Research on other deuterated compounds has shown that deuteration typically does not markedly change the biochemical potency or selectivity for the pharmacological target. mdpi.com The primary impact of deuteration is on the rates of metabolic reactions involving C-H bond cleavage (the kinetic isotope effect), rather than on the equilibrium process of receptor binding.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Aceclofenac (Parent Compound)

Enzyme IsoformInhibition Metric (IC₅₀)Finding
COX-1 >100 µMLow inhibitory potency against the COX-1 isoform.
COX-2 0.77 µMPotent and selective inhibition of the COX-2 isoform.
Ratio (COX-2/COX-1) 0.26Demonstrates a high degree of selectivity for COX-2. nih.govdovepress.com

Preclinical Pharmacokinetic and Pharmacodynamic Assessment in Non Human Models

Comparative Pharmacokinetic Analysis of Aceclofenac-d2 and Protium (B1232500) Aceclofenac (B1665411)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and elimination (ADME), is critical to its efficacy and safety. Deuteration can significantly alter these parameters, primarily by influencing the rate of metabolic processes.

Absorption, Distribution, and Elimination Characteristics in Animal Models

Protium Aceclofenac is known to be rapidly and completely absorbed after oral administration in preclinical models, with peak plasma concentrations achieved relatively quickly. Following absorption, it is distributed to various tissues, with notable concentrations found in the kidneys, bladder, and liver. google.com The elimination of Aceclofenac and its metabolites primarily occurs through urine (approximately 70%) and feces (approximately 20%). google.com

Evaluation of Half-Life and Systemic Exposure Alterations in Preclinical Species

The half-life of protium Aceclofenac in animals like rats is approximately 4 hours. This relatively short half-life is a result of its rapid metabolism. One of the primary goals of deuterating pharmaceuticals is to extend the drug's half-life, thereby increasing its systemic exposure (measured as the Area Under the Curve, or AUC). informaticsjournals.co.in

By slowing down the metabolic breakdown, the KIE is expected to prolong the circulation of the active drug. This would manifest as a longer elimination half-life (t½) and a greater AUC for this compound compared to protium Aceclofenac at an equivalent dose. While specific in vivo comparative data for this compound is not extensively published, studies on other deuterated drugs have consistently shown this effect. researchgate.net For instance, in studies involving deuterated versions of other drugs, an increased half-life and reduced dosage frequency were observed. researchgate.netinformaticsjournals.co.in

Table 1: Comparative Pharmacokinetic Parameters of Protium Aceclofenac and Theoretically Postulated this compound in a Representative Preclinical Model (Rat)

ParameterProtium Aceclofenac (Reported Values)This compound (Theoretically Postulated)Rationale for Postulation
Tmax (Time to Peak Concentration) ~1.25 - 3.0 hours Similar to protium formAbsorption rate is generally unaffected by deuteration.
Cmax (Peak Plasma Concentration) Variable depending on studyPotentially higherSlower metabolism could lead to higher peak concentrations.
t½ (Elimination Half-Life) ~4 hours IncreasedSlower metabolic clearance due to the kinetic isotope effect.
AUC (Systemic Exposure) BaselineIncreasedReduced clearance leads to greater overall exposure to the drug.

Note: The values for this compound are theoretical and based on the established principles of the kinetic isotope effect. Specific values would need to be determined through direct preclinical comparative studies.

Assessment of Tissue Distribution and Accumulation Profiles

The tissue distribution of a drug is primarily dictated by factors such as lipophilicity, plasma protein binding, and affinity for tissue-specific transporters. Protium Aceclofenac is known to be highly protein-bound (>99%) and penetrates into synovial fluid, a key site of action for an anti-inflammatory drug.

Deuteration is not expected to alter the fundamental tissue distribution pattern of this compound. However, an extended half-life could lead to higher and more sustained concentrations of the drug and its deuterated metabolites in various tissues, including the site of inflammation. A study on the distribution of protium Aceclofenac in rats indicated high concentrations in excretory organs like the kidney and liver, and lower concentrations in the brain and adipose tissue. google.com A similar pattern would be expected for this compound, but potentially with prolonged residence times in these tissues.

Preclinical Pharmacodynamic Considerations

The pharmacodynamic activity of Aceclofenac is intrinsically linked to its anti-inflammatory properties. A crucial aspect of developing a deuterated drug is ensuring that these therapeutic effects are maintained or enhanced.

Comparative Anti-Inflammatory Activity in In Vitro and Ex Vivo Models

The anti-inflammatory action of Aceclofenac is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of inflammatory prostaglandins. rjptonline.org In various in vitro and preclinical models, Aceclofenac has demonstrated potent anti-inflammatory effects. rjptonline.org

Since deuteration typically does not alter the core pharmacodynamic interactions of a molecule with its target receptors or enzymes, this compound is expected to exhibit a similar intrinsic anti-inflammatory activity to its protium counterpart. firstwordpharma.com In vitro studies comparing the inhibitory effects of both compounds on COX enzymes would be expected to yield similar IC50 values. Studies on Aceclofenac have shown it reduces inflammatory cell infiltration and cartilage damage in animal models. this compound would be anticipated to produce at least equivalent, if not enhanced, in vivo anti-inflammatory effects due to its potentially greater and more sustained systemic exposure.

Modulation of Inflammatory Mediator Production (e.g., Prostaglandins, Cytokines)

Aceclofenac has been shown to significantly inhibit the production of key inflammatory mediators. In studies using human chondrocytes, Aceclofenac and its metabolites effectively blocked the synthesis of prostaglandin (B15479496) E2 (PGE2) and reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govdovepress.com

This compound is expected to retain this mechanism of action. Its ability to modulate these inflammatory mediators should be comparable to the protium form on a molecular level. Any observed differences in in vivo efficacy would likely stem from its altered pharmacokinetic profile rather than a change in its pharmacodynamic mechanism. The sustained plasma concentrations of this compound could lead to a more prolonged suppression of prostaglandin and cytokine production at the site of inflammation.

Table 2: Comparative In Vitro Anti-Inflammatory Activity of Aceclofenac

Inflammatory MediatorEffect of Protium Aceclofenac (Reported Findings)Expected Effect of this compound
Prostaglandin E2 (PGE2) Significant inhibition in stimulated chondrocytes and synovial fluid. nih.govdovepress.comSimilar intrinsic inhibitory activity.
Interleukin-6 (IL-6) Significant decrease in production by stimulated chondrocytes. nih.govSimilar intrinsic inhibitory activity.
Interleukin-1 beta (IL-1β) Reduced expression in cultured chondrocytes. dovepress.comSimilar intrinsic inhibitory activity.
Tumor Necrosis Factor-alpha (TNF-α) Reduced expression in cultured chondrocytes. dovepress.comSimilar intrinsic inhibitory activity.

Computational and Theoretical Modeling of Deuterated Aceclofenac Interactions

Quantum Mechanical Approaches for DKIE Prediction

The metabolic conversion of aceclofenac (B1665411), which involves processes like hydroxylation by Cytochrome P450 (CYP) enzymes (primarily CYP2C9) and hydrolysis, often involves the cleavage of a carbon-hydrogen (C-H) bond in the rate-determining step. eugenomic.comresearchgate.net The Deuterium (B1214612) Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a reaction is slowed when a C-H bond is replaced by a stronger carbon-deuterium (C-D) bond. researchgate.netnih.gov Quantum mechanics (QM) offers a foundational framework to predict the magnitude of this effect. nih.gov

Advanced computational methods, such as multi-component quantum chemical calculations, provide a highly accurate approach to understanding DKIEs. Unlike traditional QM methods that only treat electrons quantum mechanically, multi-component methods also treat specific nuclei, such as protons and deuterons, as quantum waves. This approach allows for a more precise calculation of the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds, which is the principal origin of the primary kinetic isotope effect.

While direct applications of this specific method to aceclofenac-d2 are not extensively documented in public literature, it represents a state-of-the-art technique for these predictions. plos.org By modeling the nuclear wavefunction, these calculations can capture subtle quantum effects, including tunneling and the precise shape of the potential energy surface, offering a more detailed prediction of how deuteration at a specific site on the aceclofenac molecule will impede its metabolic breakdown. plos.orgresearchgate.net

A more commonly employed computational strategy involves modeling the reaction pathway for hydrogen (or deuterium) abstraction, a key step in CYP-mediated metabolism. researchgate.net This process, often using Density Functional Theory (DFT), maps the energetic landscape of the metabolic reaction. acs.orgnih.gov

The typical workflow involves:

Reactant and Product Modeling : Defining the initial state (e.g., aceclofenac and a model of the CYP active site) and the final hydroxylated product.

Transition State (TS) Searching : Identifying the highest energy structure along the reaction coordinate, known as the transition state. This is the critical configuration where the C-H or C-D bond is partially broken.

Frequency Calculations : Computing the vibrational frequencies of both the ground state and the transition state for the hydrogenated and deuterated versions of aceclofenac.

DKIE Calculation : The difference in zero-point energy between the C-H and C-D bonds is the primary determinant of the DKIE. The C-D bond has a lower ZPE, making it more stable and requiring more energy to break, thus leading to a slower reaction rate.

The predicted magnitude of the DKIE helps researchers decide if deuterating a specific position on the aceclofenac molecule is likely to yield a significant improvement in metabolic stability.

Table 1: Illustrative Quantum Mechanical Data for DKIE Prediction on a Hypothetical Metabolic Site

ParameterC-H Bond (Proteo)C-D Bond (Deutero)Effect
Ground State ZPVE (kcal/mol)4.23.1C-D bond is more stable.
Transition State ZPVE (kcal/mol)3.12.4Difference in ZPVE is smaller at TS.
Activation Energy Barrier (ΔE‡) Ea Ea + (1.1 - 0.7) = Ea + 0.4 Higher activation energy for C-D cleavage.
Predicted DKIE (kH/kD) - ~3-7 Reaction rate is significantly slower.

Note: Data are hypothetical and for illustrative purposes to demonstrate the principles of QM-based DKIE prediction.

Multi-component Quantum Chemical Calculations

Molecular Dynamics Simulations for Drug-Target Binding Alterations

While the primary goal of deuteration is to slow metabolism, it is crucial to ensure that this modification does not negatively impact the drug's ability to bind to its therapeutic target, which for aceclofenac is primarily the cyclooxygenase (COX) enzymes. Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movement of atoms and molecules over time, providing a dynamic picture of the drug-receptor interaction. irb.hruwo.ca

Deuteration is a subtle structural modification that does not change the electronic structure of the molecule significantly. irb.hr Therefore, large changes in binding affinity are generally not expected. However, minor secondary isotope effects can alter intermolecular interactions. irb.hrnih.gov The C-D bond is slightly shorter and less polarizable than a C-H bond, which can subtly influence van der Waals forces and hydrogen bonding within the confined space of the COX enzyme's binding pocket. plos.org

MD simulations, especially when coupled with advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI), can compute these small differences in the free energy of binding (ΔΔG). acs.org Such calculations can predict whether deuteration leads to a slight increase, decrease, or no change in binding potency, ensuring that the therapeutic efficacy of this compound remains intact. mdpi.complos.org

MD simulations generate trajectories that reveal how a ligand like this compound moves, flexes, and adapts its shape within the receptor's binding site. researchgate.netresearchgate.net The increased mass at the site of deuteration can dampen high-frequency molecular vibrations involving that atom. acs.org MD simulations can analyze these changes in internal dynamics to answer key questions:

Does the altered vibrational motion affect the ligand's ability to adopt the optimal, low-energy conformation required for potent inhibition?

Does it change the stability of the ligand within the binding pocket, potentially altering its residence time?

By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand atoms, computational chemists can compare the dynamic behavior of aceclofenac and this compound to confirm that deuteration does not introduce conformational instability that could compromise its mechanism of action. chemrxiv.org

Table 2: Hypothetical MD Simulation Data for Binding Analysis

Metric (vs. Crystal Structure)AceclofenacThis compoundInterpretation
Avg. Ligand RMSD (Å) 1.1 ± 0.31.0 ± 0.2Both ligands are stable in the binding pocket.
Binding Free Energy (ΔG, kcal/mol) -9.5-9.6Deuteration causes a negligible/slight improvement in binding.
Fluctuation of Deuterated Group (RMSF, Å) 0.80.6Deuteration dampens local bond vibrations as expected.

Note: Data are hypothetical and for illustrative purposes. RMSD (Root-Mean-Square Deviation) measures conformational stability, while a more negative ΔG indicates stronger binding.

Prediction of Binding Affinity Changes upon Deuteration

In Silico Prediction of Metabolic Hotspots and Optimal Deuteration Sites

The first step in designing a deuterated drug is to identify the most likely sites of metabolism, often called "metabolic hotspots." pensoft.netresearchgate.net Placing deuterium at these positions is the most effective way to leverage the DKIE to protect the molecule from metabolic breakdown. cambridgemedchemconsulting.com Various in silico tools are used to predict these hotspots on the aceclofenac structure. acs.orgnih.gov

These predictive methods fall into two main categories:

Ligand-Based Approaches : These methods use software programs trained on large databases of known metabolic reactions. nih.govmdpi.com Tools like SMARTCyp or deep learning models analyze the 2D structure of aceclofenac and, based on learned chemical patterns and reactivity principles, assign a reactivity score to each atom. cambridgemedchemconsulting.comresearchgate.netrsc.org The atoms with the highest scores are the predicted metabolic hotspots. substack.com

Structure-Based Approaches : When a 3D structure of the metabolizing enzyme (e.g., CYP2C9) is available, molecular docking can be used. acs.orgnih.gov In this method, the aceclofenac molecule is computationally placed into the enzyme's active site. The sites on aceclofenac that are positioned closest to the catalytic heme iron center of the enzyme are considered the most probable locations for oxidation. acs.org

For aceclofenac, known metabolic pathways include hydroxylation of the diclofenac (B195802) aromatic ring and hydrolysis of the ester linkage. eugenomic.comresearchgate.net In silico tools would be used to rank these and other potential sites, guiding the synthetic chemist to place the deuterium atoms (as in this compound) at the position most likely to enhance the drug's metabolic stability and prolong its therapeutic action.

Integration of Data Science and Machine Learning for Deuterated Drug Research

One of the primary applications of ML in this field is the prediction of a drug's sites of metabolism (SoMs). nih.gov By training algorithms on large datasets of known drug metabolism, ML models can identify the "metabolic soft spots" in a molecule like Aceclofenac—the hydrogen atoms most likely to be removed by metabolic enzymes. nih.gov This allows researchers to strategically select which positions to deuterate to achieve the most significant and beneficial alteration of the metabolic profile.

Furthermore, machine learning can be used to develop predictive models for the kinetic isotope effect itself. By combining quantum chemical calculations with experimental data, researchers can train algorithms, such as gradient boosting decision trees or deep neural networks, to predict the KIE for a given deuteration site. researchgate.netmdpi.com These models can learn complex relationships between molecular structure, electronic properties, and the resulting change in metabolic rate, going beyond what is easily discernible by human experts. google.commdpi.com

This predictive power enables the high-throughput in silico screening of numerous deuterated analogues. Instead of synthesizing and testing dozens of candidates, researchers can use ML models to prioritize a smaller set of the most promising molecules for laboratory investigation. researchgate.net This data-driven approach helps to construct robust pharmacokinetic estimation systems for deuterated medicines, improving the ability to design drugs with enhanced stability, longer half-lives, and potentially reduced toxicity. plos.orgnih.gov

The following conceptual table illustrates how a machine learning model's output could guide the development of a deuterated version of Aceclofenac.

Deuteration Position on AceclofenacPredicted Site of Metabolism (SoM) ScorePredicted KIE (kH/kD)Predicted Metabolic Stability ImprovementRecommendation
Phenyl-acetic acid moiety (alpha-carbon)High4.5HighHigh-priority candidate for synthesis
Dichlorophenyl ring (aromatic C-H)Low1.2LowLow-priority candidate
Glycolic acid ester moietyMedium2.1ModerateMedium-priority candidate

This is a conceptual table illustrating the potential application of machine learning models. The values are not derived from a specific experimental study of this compound.

By integrating these advanced computational techniques, the development of deuterated drugs like this compound can transition from a process of trial-and-error to a more targeted, prediction-driven strategy, ultimately accelerating the journey from molecular concept to therapeutic reality.

Applications and Future Directions in Pharmaceutical Research

Deuterated Aceclofenac (B1665411) as a Probe for Mechanistic Pharmacology Research

The most prominent application of Aceclofenac-d2 and its close analogue, Aceclofenac-d4, is as an internal standard for bioanalytical methods. veeprho.comveeprho.com In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion of a drug, precise quantification in biological matrices like plasma is essential. Due to their mass difference, deuterated standards can be distinguished from the non-deuterated parent drug by mass spectrometry (MS), yet they exhibit nearly identical chemical and physical properties during sample preparation and chromatographic separation. veeprho.com This co-elution allows the deuterated standard to compensate for variations in sample processing and signal fluctuations in the mass spectrometer, enabling highly accurate and sensitive quantification of Aceclofenac, even at detection limits below 1 ng/mL.

Beyond its role as a standard, deuterated Aceclofenac is a valuable probe for elucidating metabolic pathways. researchgate.net Aceclofenac metabolism varies between species; in rats, it is rapidly hydrolyzed to its primary metabolite, Diclofenac (B195802), which is then hydroxylated. nih.gov In humans, however, direct hydroxylation of Aceclofenac to 4'-hydroxyaceclofenac (B13806639) is the major route, with hydrolysis to Diclofenac being a minor pathway. nih.gov By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolism, researchers can use the kinetic isotope effect to slow these transformations. This allows for the identification of primary metabolic sites and a clearer understanding of the enzymes involved, such as liver esterases, which are responsible for the species-dependent metabolic differences. nih.gov

Table 1: Application of Deuterated Aceclofenac in Bioanalytical Methods

ApplicationMethodInternal StandardMatrixKey FindingsReference(s)
Pharmacokinetic StudyLC-MS/MSAceclofenac-d4Human PlasmaReduces analytical variability by 15-20%; enables detection limits <1 ng/mL.
Pharmacokinetic AnalysisLC-MS/MSThis compoundBuffalo PlasmaUsed for quantification in a study of Aceclofenac metabolism to Diclofenac. up.ac.za
Therapeutic Drug MonitoringLC-MS/MSAceclofenac-d4Biological SamplesEnsures reliable analysis by improving accuracy of mass spectrometry. veeprho.com

Potential for Deuterium-Enabled Optimization of Analogues

The insights gained from using this compound as a metabolic probe can be directly applied to the design of optimized drug analogues. juniperpublishers.com The goal of "deuterium switching" is to strategically replace hydrogen with deuterium at metabolically vulnerable positions to improve a drug's pharmacokinetic profile. acs.orgacs.org This can lead to a longer half-life, reduced systemic clearance, and potentially a lower required dose. juniperpublishers.comresearchgate.net

For a molecule like Aceclofenac, whose metabolism involves both hydrolysis of the ester bond and hydroxylation of the phenyl ring, there are clear opportunities for deuterium-enabled optimization. nih.gov Deuteration of the phenyl ring, as seen in Aceclofenac-d4, could slow the rate of hydroxylation. If the goal were to create a therapeutic analogue with a longer duration of action, deuterating the positions that lead to the formation of 4'-hydroxyaceclofenac could be a viable strategy. nih.gov Similarly, deuteration could be used to influence the balance between the parent drug and its active metabolites. juniperpublishers.com This approach has been successfully validated with drugs like deutetrabenazine, the first FDA-approved deuterated drug, which offers an improved dosing regimen compared to its non-deuterated counterpart. scientificupdate.comacs.org While this compound is currently a research tool, these principles demonstrate the potential for developing next-generation NSAIDs with enhanced properties. veeprho.comnih.gov

Emerging Methodologies in Deuterium Labeling for Complex Molecules

The synthesis of deuterated compounds like this compound has traditionally relied on methods such as catalytic hydrogen-deuterium exchange or the use of pre-deuterated starting materials. juniperpublishers.com However, the demand for precise and efficient labeling of complex molecules has driven the development of novel synthetic strategies. rsc.org

Emerging methodologies offer milder conditions and greater selectivity, which are crucial for late-stage functionalization of intricate drug molecules:

Photochemical Deuteration: This approach uses light to induce deuterium incorporation. rsc.org Metal-free methods utilizing photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1) can achieve selective labeling on aromatic rings by leveraging the enhanced basicity of the molecule in its excited state. nih.gov

Visible-Light Induced C-H Functionalization: This transformative tool allows for precision modification of lead compounds, enabling rapid derivatization for structure-activity relationship (SAR) analysis. acs.org

Catalyst-Directed Labeling: Researchers have developed methods where a specific atom within the molecule, such as sulfur, directs a catalyst (e.g., Ruthenium) to activate an adjacent C-H bond for isotopic exchange. cea.fr This allows for highly specific labeling in molecules containing motifs like thioethers. cea.fr

Electrochemical Methods: Electrocatalytic splitting of heavy water (D2O) provides an alternative pathway for forming C-D bonds under mild conditions, avoiding expensive deuterium sources and offering different site-selectivity compared to other methods. oaepublish.com

Table 2: Comparison of Deuterium Labeling Methodologies

MethodologyPrincipleAdvantagesChallengesReference(s)
Traditional Catalytic H/D Exchange Uses metal catalysts (e.g., Pd, Pt) and a deuterium source (e.g., D2 gas, D2O) to swap H for D.Well-established, effective for certain substrates.Can require harsh conditions; D2 gas is expensive; potential for low selectivity. juniperpublishers.com
Photochemical Labeling Uses light energy to activate C-H bonds for H/D exchange.Metal-free options, mild conditions, novel selectivity.Field is still developing; may require specialized equipment. rsc.orgnih.gov
Electrochemical Labeling Uses electricity to split D2O, generating deuterons for incorporation.Mild conditions, uses inexpensive D2O, high efficiency.Substrate scope and scalability are areas of active research. oaepublish.com
Directed Labeling A functional group on the substrate directs a catalyst to a specific C-H bond.High regioselectivity for complex molecules.Requires a suitable directing group within the molecule. cea.fr

Challenges and Opportunities in the Translational Research of Deuterated Compounds

The path from a deuterated concept to a clinical product involves significant challenges and opportunities. acs.org

Challenges:

Synthesis and Manufacturing: Introducing deuterium atoms at specific positions with high efficiency can be synthetically complex and costly. scientificupdate.commusechem.com Ensuring the stability of the label throughout the synthetic process and preventing unwanted H/D exchange is critical. scientificupdate.com

Unpredictable Metabolic Outcomes: While deuteration can slow metabolism at a target site, it can sometimes lead to "metabolic switching," where the body compensates by metabolizing the drug at a different, previously minor site. musechem.comresearchgate.net This can result in an altered metabolite profile that requires thorough investigation.

Subtle Physicochemical Changes: The cumulative effect of deuterium substitution can alter a drug's lipophilicity, which may in turn affect its absorption, distribution, and binding to plasma proteins. musechem.com

Regulatory Scrutiny: Although becoming more established, the regulatory pathway for deuterated drugs requires demonstrating that the modification provides a tangible clinical benefit over the non-deuterated version. scientificupdate.com

Opportunities:

Improved Pharmacokinetics: The primary opportunity lies in creating drugs with superior metabolic stability, leading to longer half-lives, reduced dosing frequency, and more consistent patient exposure. juniperpublishers.comresearchgate.net

Intellectual Property: Deuterated versions of existing drugs are considered new chemical entities, offering a pathway to new patents. scientificupdate.com

Validated Development Pathway: The successful approval and marketing of drugs like deutetrabenazine and deucravacitinib (B606291) have provided a clearer regulatory and clinical development roadmap for future deuterated compounds. wikipedia.orgscientificupdate.comresearchgate.net

Role of Deuterated Aceclofenac in Future Drug Discovery Paradigms

Deuterated compounds are transitioning from being mere laboratory tools to a central strategy in modern drug discovery. acs.org This represents a shift towards a paradigm of "rational molecular editing," where subtle atomic changes are used to fine-tune a drug's properties. acs.orgacs.org

This compound exemplifies the foundational role of isotopic labeling as a metabolic probe. veeprho.com The knowledge gained from such probes is the bedrock upon which new deuterated drug candidates are built. researchgate.net The future of this field is not just in creating "me-too" deuterated versions of existing drugs but in applying the principles of deuteration de novo during the lead optimization phase. researchgate.net By considering metabolic liabilities early in the discovery process, medicinal chemists can design molecules with strategically placed deuterium atoms to preemptively address issues of poor stability or toxic metabolite formation.

In this context, while this compound itself is unlikely to be developed as a therapeutic, it represents a class of molecules that are indispensable to this new paradigm. It serves as a proof-of-concept for how isotopic labeling can dissect pharmacological mechanisms and provides the rationale for the design of future, superior therapeutic agents. researchgate.net The continued evolution of deuterium labeling techniques and a deeper understanding of the kinetic isotope effect will ensure that deuterated compounds play an increasingly important role in delivering safer and more effective medicines. acs.orgresearchgate.net

Conclusion

Summary of Key Research Findings and Methodological Advances for Aceclofenac-d2

Research on this compound has primarily centered on its synthesis and application as an internal standard for analytical and pharmacokinetic studies. veeprho.com As a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac (B1665411), its key utility lies in improving the accuracy of mass spectrometry and liquid chromatography analyses. veeprho.com This stable isotope-labeled compound allows for the precise quantification of Aceclofenac in various biological matrices. veeprho.comclearsynth.com

A significant methodological advance involving this compound is demonstrated in a study on the metabolism of Aceclofenac in the domestic water buffalo (Bubalus bubalis). up.ac.za In this research, this compound was employed as an internal standard to facilitate the accurate measurement of Aceclofenac and its primary metabolite, Diclofenac (B195802), in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). up.ac.za The methodology involved creating a stock solution of this compound in dimethylsulfoxide (DMSO), which was then used to prepare an internal standard working solution in acetonitrile (B52724). up.ac.za This standard was added to plasma samples to correct for variations in instrument sensitivity and compound recovery during the solvent extraction process, enabling precise quantification. up.ac.za

The key findings from this research confirmed that Aceclofenac is rapidly metabolized to Diclofenac in water buffalo, a discovery with significant ecological implications for vulture populations in South Asia. up.ac.za The use of this compound was crucial for achieving the necessary accuracy and precision in this metabolic study. up.ac.za

Commercially available this compound is typically supplied as a solid for research purposes and is soluble in solvents like acetonitrile and DMSO. clearsynth.comcaymanchem.com Its primary role remains within the laboratory setting, specifically for analytical method development, validation, and quality control applications during the production of Aceclofenac. clearsynth.com

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₆H₁₁D₂Cl₂NO₄ clearsynth.com
Primary Use Internal standard in analytical and pharmacokinetic research. veeprho.com
Analytical Method Used to improve accuracy in mass spectrometry (MS) and liquid chromatography (LC), particularly LC-MS/MS. veeprho.comup.ac.za
Key Application Precise quantification of Aceclofenac in biological samples (e.g., plasma) for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.comup.ac.za

Broader Implications of Deuteration for Pharmaceutical Science

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) is a significant advancement in pharmaceutical science. nih.govlifetein.com This modification, known as deuteration, can substantially improve a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. musechem.com While a subtle structural change, it can lead to meaningful improvements in a drug's efficacy and safety compared to its non-deuterated version. nih.gov

The foundational principle behind deuteration's effectiveness is the deuterium kinetic isotope effect (DKIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength means that more energy is required to break the C-D bond, which can slow down the rate of chemical reactions, including metabolic processes. researchgate.net

Key implications of deuteration in pharmaceuticals include:

Improved Pharmacokinetics: By strategically placing deuterium at sites on a drug molecule that are vulnerable to metabolic enzymes (often called "soft spots"), the rate of metabolism can be slowed. nih.gov This can lead to a longer drug half-life, increased plasma exposure, and potentially lower or less frequent dosing, as exemplified by the FDA-approved drug deutetrabenazine. nih.govnih.gov

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes redirecting metabolism away from the formation of toxic byproducts. nih.govtandfonline.com This can enhance the safety profile of a drug. For instance, in the case of the c-Met inhibitor JNJ38877605, deuteration at a site of extensive oxidation reduced toxicity while retaining biological activity. tandfonline.com

Enhanced Efficacy and Selectivity: Slowing down metabolism can also decrease the formation of non-selective drug metabolites, thereby improving the drug's selectivity for its intended target. nih.gov In some cases, this can translate to enhanced therapeutic efficacy. Donafenib, a deuterated version of sorafenib, demonstrated superior efficacy and safety in clinical trials for treating certain cancers. musechem.com

Stabilization of Chiral Drugs: For chiral compounds, deuteration can reduce the interconversion between different stereoisomers (enantiomers). musechem.com This is particularly important when one isomer is therapeutically active and the other is inactive or even harmful. tandfonline.com

Potential Effect of DeuterationMechanismExample Compound
Reduced Metabolic Rate The stronger C-D bond slows cleavage by metabolic enzymes (e.g., CYP450), known as the Kinetic Isotope Effect (KIE). nih.govDeutetrabenazine nih.gov
Altered Metabolic Pathways Slowing one metabolic pathway can cause the body to favor alternative routes ("metabolic shunting"), potentially avoiding toxic metabolites. nih.govnih.govJNJ38877605 tandfonline.com
Increased Drug Exposure A slower metabolism leads to a longer half-life and higher concentration of the active drug in the bloodstream. nih.govHC-1119 (Deuterated Enzalutamide) tandfonline.com
Reduced Dosing Frequency With a longer duration of action, patients may need to take the medication less often, improving convenience and adherence. nih.govDeutetrabenazine nih.gov
Decreased Patient-to-Patient Variability By making metabolism more predictable, deuteration can lead to more consistent drug levels among different individuals.AVP-786 (Deuterated dextromethorphan)

Unanswered Questions and Future Research Trajectories for Deuterated Drug Development

Despite the successes and clear potential of deuterated pharmaceuticals, several challenges and unanswered questions remain, guiding future research in the field.

One of the primary challenges is that the effects of deuteration are not always predictable. musechem.com While the kinetic isotope effect is a known principle, its magnitude and clinical significance can vary greatly depending on the specific drug, the site of deuteration, and the metabolic pathways involved. musechem.com In some instances, deuterating one position may increase metabolism at another site, an effect known as "metabolic switching," which can sometimes lead to unexpected or undesirable outcomes. tandfonline.com It is estimated that less than 10% of all FDA-approved drugs may be suitable for a deuteration strategy due to their structure or metabolic profile. tandfonline.com

Regulatory hurdles also present a significant consideration. musechem.com For a deuterated drug to gain approval, regulatory agencies typically require clear evidence of its advantages over the existing non-deuterated version in terms of safety, effectiveness, or dosing regimen. musechem.com This necessitates extensive and costly research and clinical trials. musechem.com

Future research trajectories in deuterated drug development are focused on overcoming these challenges and expanding the applicability of this technology:

Advanced Synthesis Methods: There is a growing need for more efficient, cost-effective, and selective methods for deuteration. Conventional batch-type processes can be complex and expensive. bionauts.jp Emerging technologies, such as flow synthesis systems that use heavy water (D2O) at room temperature and ambient pressure, promise to make deuteration more accessible and environmentally friendly. bionauts.jp Research into new catalysts and optimizing reaction efficiency is ongoing. bionauts.jp

Predictive Modeling: Developing better computational and in vitro models to predict the metabolic fate and potential benefits of deuterating a specific molecule is a key area of research. This would help de-risk the development process and allow scientists to focus on the most promising candidates, saving time and resources.

Broadening Therapeutic Applications: While initial successes have been prominent in neurology, researchers are actively exploring deuterated compounds for a wide range of diseases, including oncology, metabolic disorders, cardiovascular diseases, and rare diseases. lifetein.comclearsynthdiscovery.com Deuterated peptides, for example, are being investigated for their potential in targeted cancer therapies and for treating neurological disorders due to their increased stability. lifetein.com

Ultimately, the future of deuterated drug development hinges on a deeper understanding of the intricate interplay between isotopic substitution and biological systems, coupled with technological advancements in chemical synthesis and predictive science. bionauts.jpsciencecoalition.org

Q & A

Q. What steps mitigate reproducibility issues in this compound’s metabolic stability assays across laboratories?

  • Methodological Answer : Standardize protocols using consensus guidelines (e.g., FDA Bioanalytical Method Validation). Share deuterated reference materials via repositories like ChEBI. Conduct interlaboratory ring trials to harmonize LC-MS parameters and quantify inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.